

A Technical Guide to Telotristat Ethyl for Carcinoid Syndrome Research

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of telotristat ethyl, a first-inclass inhibitor of tryptophan hydroxylase, for the treatment of carcinoid syndrome diarrhea. This document details the mechanism of action, key experimental data from pivotal clinical trials, and relevant experimental protocols to support ongoing research and development in this field.

Core Mechanism of Action

Telotristat ethyl is a prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902). Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] In patients with carcinoid syndrome, neuroendocrine tumors overproduce serotonin, leading to debilitating symptoms, most notably severe diarrhea.

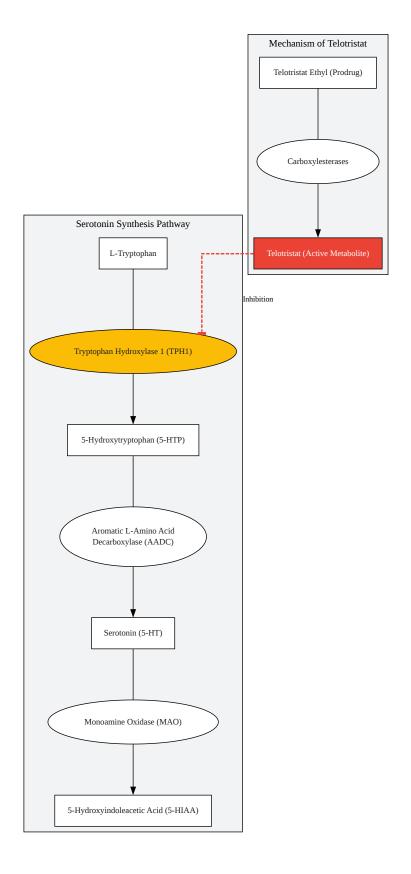
By inhibiting TPH1, the isoform of the enzyme found in enterochromaffin cells of the gastrointestinal tract, telotristat reduces the peripheral production of serotonin.[1] This targeted action addresses the underlying pathophysiology of carcinoid syndrome diarrhea. A key feature of telotristat is its inability to cross the blood-brain barrier, thereby avoiding effects on central nervous system serotonin levels and minimizing the risk of associated neurological side effects.



Signaling Pathway: Serotonin Synthesis and Inhibition by Telotristat

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by telotristat.





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Figure 1: Serotonin Synthesis Pathway and Telotristat Inhibition.



Efficacy and Safety: Summary of Pivotal Clinical Trials

The efficacy and safety of telotristat ethyl were primarily established in two Phase III clinical trials: TELESTAR and TELECAST.[1]

TELESTAR (NCT01677910)

The TELESTAR trial was a global, multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of telotristat ethyl in patients with carcinoid syndrome whose diarrhea was not adequately controlled by somatostatin analog (SSA) therapy.[3]

TELECAST (NCT02063659)

The TELECAST trial was a companion study to TELESTAR, with a similar design, that enrolled patients with carcinoid syndrome who had fewer daily bowel movements at baseline but were still symptomatic.[1][4]

Quantitative Efficacy Data

The following tables summarize the key quantitative outcomes from the TELESTAR and TELECAST trials.

Table 1: Reduction in Bowel Movement (BM) Frequency in the TELESTAR Trial

Treatment Group	Mean Baseline BM Frequency (per day)	Mean Reduction from Baseline at Week 12 (per day)	p-value vs. Placebo
Placebo (n=45)	5.3	-0.9	-
Telotristat Ethyl 250 mg TID (n=45)	6.1	-1.7	<0.001
Telotristat Ethyl 500 mg TID (n=45)	5.8	-2.1	<0.001



Table 2: Reduction in Urinary 5-HIAA in the TELESTAR Trial

Treatment Group	Mean Baseline u5- HIAA (mg/24h)	Mean Change from Baseline at Week 12 (mg/24h)	p-value vs. Placebo
Placebo	83.9	+11.5	-
Telotristat Ethyl 250 mg TID	93.3	-40.1	<0.001
Telotristat Ethyl 500 mg TID	107.5	-57.7	<0.001

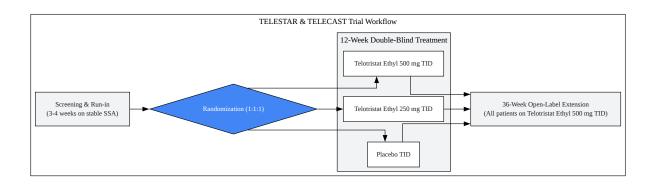
Table 3: Percent Change in Urinary 5-HIAA in the TELECAST Trial

Treatment Group	Median Baseline u5-HIAA (mg/24h)	Median Percent Change from Baseline at Week 12	p-value vs. Placebo
Placebo (n=26)	76.5	-1.1%	-
Telotristat Ethyl 250 mg TID (n=25)	58.0	-54.0%	<0.001
Telotristat Ethyl 500 mg TID (n=25)	103.0	-89.7%	<0.001

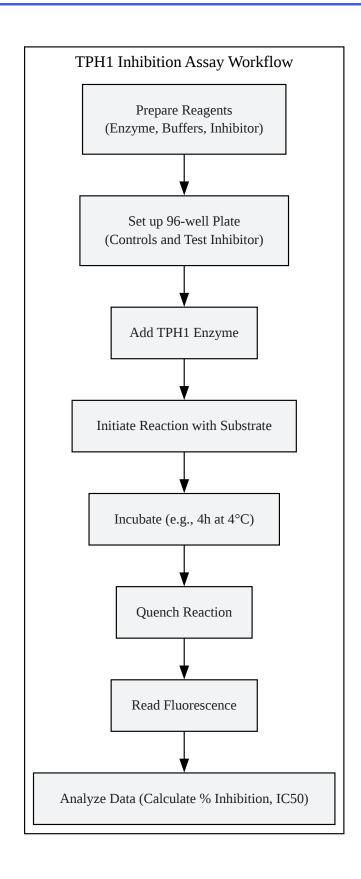
Experimental Protocols Clinical Trial Protocol Summaries

The following provides a summary of the methodologies for the TELESTAR and TELECAST clinical trials based on published information.









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